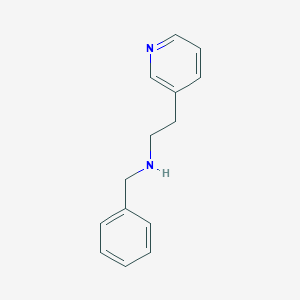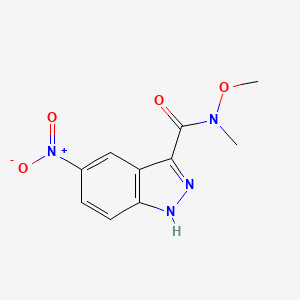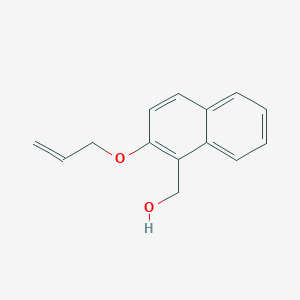![molecular formula C33H33FN2O5 B13875171 5-(4-fluorophenyl)-1-[2-(4-hydroxy-6-oxooxan-2-yl)ethyl]-N-(2-hydroxyphenyl)-4-phenyl-2-propan-2-ylpyrrole-3-carboxamide](/img/structure/B13875171.png)
5-(4-fluorophenyl)-1-[2-(4-hydroxy-6-oxooxan-2-yl)ethyl]-N-(2-hydroxyphenyl)-4-phenyl-2-propan-2-ylpyrrole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy Atorvastatin Lactone-d5 is a deuterated form of 2-Hydroxy Atorvastatin Lactone, an active metabolite of atorvastatin. Atorvastatin is a widely used statin medication that inhibits HMG-CoA reductase, an enzyme involved in cholesterol biosynthesis. The deuterated form, 2-Hydroxy Atorvastatin Lactone-d5, is often used in scientific research to study the pharmacokinetics and metabolism of atorvastatin due to its stability and traceability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy Atorvastatin Lactone-d5 involves the incorporation of deuterium atoms into the molecular structure of 2-Hydroxy Atorvastatin Lactone. This can be achieved through various deuteration techniques, including the use of deuterated reagents and solvents. The reaction typically involves the lactonization of the hydroxy acid form of atorvastatin under controlled conditions .
Industrial Production Methods: Industrial production of 2-Hydroxy Atorvastatin Lactone-d5 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Deuterated compounds are often produced in specialized facilities equipped to handle isotopic labeling .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Hydroxy Atorvastatin Lactone-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the lactone form back to the hydroxy acid form.
Substitution: The fluorine atom in the phenyl ring can undergo substitution reactions with nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Conversion to hydroxy acid form.
Substitution: Formation of substituted phenyl derivatives
Applications De Recherche Scientifique
2-Hydroxy Atorvastatin Lactone-d5 is extensively used in scientific research due to its stability and traceability. Some key applications include:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of atorvastatin.
Metabolism Studies: Investigating the metabolic pathways and identifying metabolites of atorvastatin.
Drug Interaction Studies: Understanding how atorvastatin interacts with other drugs and its impact on metabolic enzymes.
Biological Research: Exploring the effects of atorvastatin on cellular processes and signaling pathways .
Mécanisme D'action
2-Hydroxy Atorvastatin Lactone-d5 exerts its effects by inhibiting HMG-CoA reductase, the enzyme responsible for converting HMG-CoA to mevalonate, a precursor in cholesterol biosynthesis. This inhibition leads to a decrease in cholesterol levels, particularly low-density lipoprotein (LDL) cholesterol. The compound also exhibits antioxidant properties, reducing lipid hydroperoxide formation and protecting cells from oxidative stress .
Comparaison Avec Des Composés Similaires
2-Hydroxy Atorvastatin: The non-deuterated form of the compound.
4-Hydroxy Atorvastatin: Another active metabolite of atorvastatin.
Atorvastatin Lactone: The lactone form of atorvastatin.
Other Statins: Compounds like simvastatin, lovastatin, and rosuvastatin
Uniqueness: 2-Hydroxy Atorvastatin Lactone-d5 is unique due to its deuterium labeling, which enhances its stability and allows for precise tracking in metabolic studies. This makes it a valuable tool in pharmacokinetic and metabolic research, providing insights that are not easily achievable with non-deuterated compounds .
Propriétés
IUPAC Name |
5-(4-fluorophenyl)-1-[2-(4-hydroxy-6-oxooxan-2-yl)ethyl]-N-(2-hydroxyphenyl)-4-phenyl-2-propan-2-ylpyrrole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H33FN2O5/c1-20(2)31-30(33(40)35-26-10-6-7-11-27(26)38)29(21-8-4-3-5-9-21)32(22-12-14-23(34)15-13-22)36(31)17-16-25-18-24(37)19-28(39)41-25/h3-15,20,24-25,37-38H,16-19H2,1-2H3,(H,35,40) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNECBMZJZFGTIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC2CC(CC(=O)O2)O)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H33FN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Phenylpyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B13875128.png)

![2-[6-(1-Ethoxyethenyl)pyridin-3-yl]propan-2-ol](/img/structure/B13875133.png)






